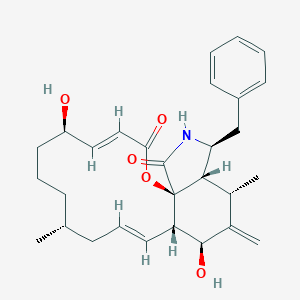
细胞松弛素 B
描述
Cytochalasin B is a cell-permeable mycotoxin derived from the fungus Helminthosporium dematioideum. The name “Cytochalasin” comes from the Greek words “cytos” (cell) and “chalasis” (relaxation), reflecting its ability to disrupt cellular processes . It is known for its ability to inhibit the formation of actin filaments, which are crucial for various cellular functions such as movement, division, and structural integrity .
作用机制
Target of Action
Cytochalasin B (CB) is a cell-permeable mycotoxin . Its primary target is the actin filaments in cells . Actin filaments are crucial components of the cytoskeleton, providing structural support and playing a significant role in cell movement and division .
Mode of Action
CB interacts with its targets by binding to the ‘barbed’ end of actin filaments . This binding inhibits the polymerization of actin, disrupting the formation of contractile microfilaments . As a result, CB inhibits cytoplasmic division, cell movement, and induces nuclear extrusion . It also shortens actin filaments by blocking monomer addition at the fast-growing end of polymers .
Biochemical Pathways
The inhibition of actin polymerization by CB affects various biochemical pathways. For instance, it influences the glucose transport pathway by inhibiting glucose transport . It also affects platelet aggregation . Moreover, CB has been found to modulate the nanomechanical patterning and fate in human adipose-derived stem cells .
Pharmacokinetics
Information on the pharmacokinetics of CB is limited. One study found that cb distributed rapidly into various organs in mice after intraperitoneal administration . It was cleared from all organs except the liver within 24 hours . The study also found that CB was below detectable levels in several tissues, including the thymus, lymph nodes, heart, brain, bone marrow, and lungs .
Result of Action
The action of CB leads to several molecular and cellular effects. It disrupts the cytoskeletal organization, influencing cell metabolism, proliferation, and morphology . CB also promotes the osteogenic commitment of human adipose-derived stem cells . Furthermore, it has been found to increase the frequency of cell transformation by the polyoma virus .
Action Environment
The action of CB can be influenced by various environmental factors. For instance, the concentration of CB can affect its impact on cells . Higher concentrations lead to more pronounced effects on cytoskeletal organization and cell properties . Additionally, the type of cells and their specific characteristics can also influence the action and efficacy of CB .
科学研究应用
Cytochalasin B has a wide range of scientific research applications. In biology, it is used to study the polymerization properties of actin and the effects of actin filament disruption on cellular processes . It is also used in studies on cytokinesis, where it inhibits cell division by disrupting the formation of the contractile ring . Additionally, it is used in the production of extracellular vesicles with improved drug loading capacity, making it a valuable tool in drug delivery research .
生化分析
Biochemical Properties
Cytochalasin B has a significant role in biochemical reactions. It interacts with actin filaments, a crucial component of the cell’s cytoskeleton . It inhibits the formation of these filaments, resulting in direct effects on cell biological properties . It also binds to the glucose transport system of some cell membranes .
Cellular Effects
Cytochalasin B has profound effects on various types of cells and cellular processes. It inhibits cytoplasmic division by blocking the formation of contractile microfilaments . It also inhibits cell movement and induces nuclear extrusion . Furthermore, Cytochalasin B shortens actin filaments by blocking monomer addition at the fast-growing end of polymers .
Molecular Mechanism
The mechanism of action of Cytochalasin B is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It inhibits glucose transport and platelet aggregation . It blocks adenosine-induced apoptotic body formation without affecting activation of endogenous ADP-ribosylation in leukemia HL-60 cells .
Temporal Effects in Laboratory Settings
The effects of Cytochalasin B change over time in laboratory settings. For example, in a study using human adipose-derived stem cells, the effects of different concentrations of Cytochalasin B were investigated both after 24 hours of treatment and 24 hours after wash-out .
Dosage Effects in Animal Models
The effects of Cytochalasin B vary with different dosages in animal models. For instance, in a study on murine Madison 109 lung carcinoma and B16 melanoma, Cytochalasin B inhibited local tumor growth and extended survival .
Metabolic Pathways
Cytochalasin B is involved in several metabolic pathways. For instance, it has been found to regulate Cathepsin B in tumor-associated macrophages, driving their pro-metastatic function .
准备方法
Cytochalasin B can be prepared through several methods. One common method involves the extraction of the compound from the mold Drechslera dematioidea. The process includes methanol extraction, reverse-phase C18 silica gel batch adsorption, selective elution with a hexane-tetrahydrofuran mixture, crystallization, preparative thin-layer chromatography, and recrystallization . Industrial production methods often involve similar extraction and purification techniques to ensure high purity and yield.
化学反应分析
Cytochalasin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit glucose transport and platelet aggregation . The compound can also block the formation of contractile microfilaments, inhibit cell movement, and induce nuclear extrusion . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar compounds in this group include Cytochalasin A, Cytochalasin C, Cytochalasin D, Cytochalasin E, Cytochalasin H, and Cytochalasin J . While these compounds share common biological activities, such as the inhibition of actin polymerization, they differ in their potency and specific effects on cellular processes . For example, Cytochalasin D is known for its ability to rapidly inhibit cytoplasmic streaming without disassembling actin bundles, while Cytochalasin E arrests streaming at lower concentrations but irreversibly
属性
CAS 编号 |
14930-96-2 |
|---|---|
分子式 |
C29H37NO5 |
分子量 |
479.6 g/mol |
IUPAC 名称 |
(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione |
InChI |
InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1 |
InChI 键 |
GBOGMAARMMDZGR-GGNVLZNYSA-N |
SMILES |
CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
手性 SMILES |
CC1CCCC(C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
规范 SMILES |
CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
外观 |
White powder |
颜色/形态 |
FELTED NEEDLES FROM ACETONE |
熔点 |
218-221 °C |
Key on ui other cas no. |
14930-96-2 |
物理描述 |
Solid; [Merck Index] White crystalline solid; [MSDSonline] |
Pictograms |
Acute Toxic; Health Hazard |
同义词 |
(7S,13E,16R,20R,21E)-7,20-Dihydroxy-16-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13,21-triene-1,23-dione; _x000B_(E,E)-(5R,9R,12aS,13S,15S,15aS,16S,18aS)-16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-2H |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
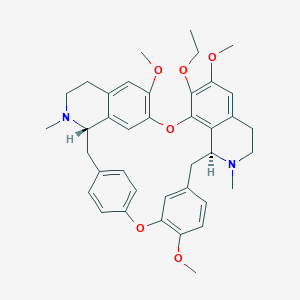
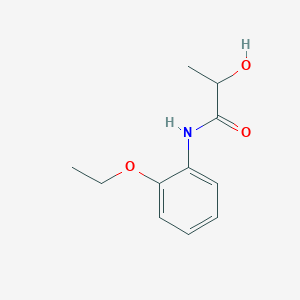
![8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline](/img/structure/B54665.png)
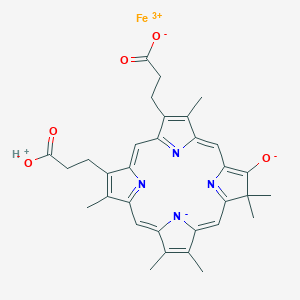
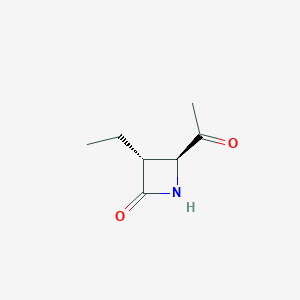
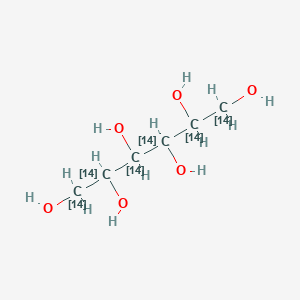
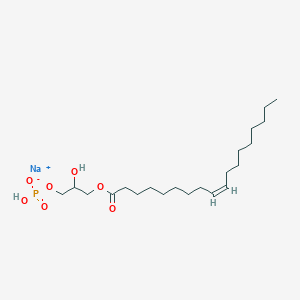
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid](/img/structure/B54676.png)
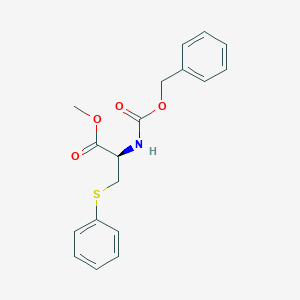



![[(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B54684.png)
